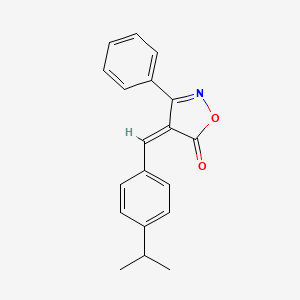
4-(4-isopropylbenzylidene)-3-phenyl-5(4H)-isoxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Isoxazolone derivatives are synthesized through various methods, including palladium-catalyzed insertion reactions and multicomponent synthesis techniques. For example, a palladium-catalyzed insert reaction of isocyanides to 3-arylisoxazol-5(4H)-ones has been reported for constructing 4-aminomethylidene isoxazolone derivatives, showcasing a novel protocol for their synthesis (Zhu et al., 2019). Additionally, continuous flow photochemical synthesis offers a modern approach, enabling the creation of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones under mild conditions (Sampaio et al., 2023).
Molecular Structure Analysis
Crystallographic and theoretical studies provide insights into the molecular structures of isoxazolone derivatives. Investigations into arylidene-isoxazolone compounds have utilized X-ray diffraction and density functional theory (DFT) to detail their configurations and molecular geometries (Brancatelli et al., 2011).
Chemical Reactions and Properties
Isoxazolone derivatives participate in various chemical reactions, highlighting their versatility. For instance, they can undergo Rh(III)-catalyzed regioselective annulations, expanding their application scope in organic synthesis (Wang et al., 2021). Another study demonstrated their engagement in three-component syntheses with maleimides or maleic ester, producing 3,4-dihydroisoquinoline derivatives (Wan et al., 2020).
Physical Properties Analysis
Isoxazolone derivatives are characterized by diverse physical properties, which are influenced by their molecular structures. For instance, the crystal and molecular structure investigations reveal the conformational preferences and packing arrangements in the solid state, which can impact their physical properties (Kimura, 1986).
Chemical Properties Analysis
The chemical properties of isoxazolone derivatives are defined by their reactivity and stability. Research into their synthesis and antimicrobial activity showcases their potential in pharmaceutical applications (Lavanya et al., 2014). Additionally, the antioxidant evaluation of 4-arylmethylideneisoxazol-5(4H)-ones highlights their biological significance and chemical reactivity (Laroum et al., 2019).
properties
IUPAC Name |
(4Z)-3-phenyl-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13(2)15-10-8-14(9-11-15)12-17-18(20-22-19(17)21)16-6-4-3-5-7-16/h3-13H,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIWLILKQZBGDQ-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-3-Phenyl-4-{[4-(propan-2-YL)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

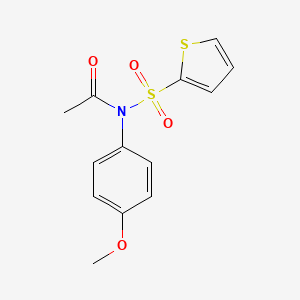
![1-{1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5598949.png)
![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5598967.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)
![1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5598976.png)
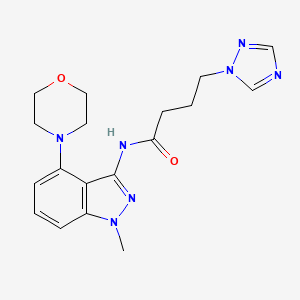

![4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599003.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidin-4-ol](/img/structure/B5599012.png)
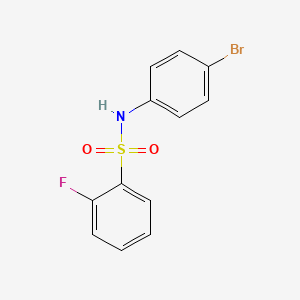
![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)
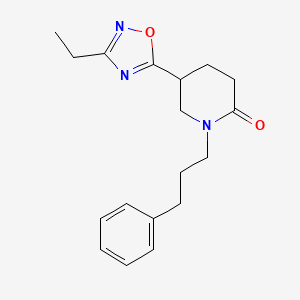
![4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5599037.png)